molecular formula C7H10N4O B13305500 3-Amino-3-(pyrimidin-4-yl)propanamide

3-Amino-3-(pyrimidin-4-yl)propanamide

Cat. No.: B13305500
M. Wt: 166.18 g/mol
InChI Key: CWGZQIAZMMMKPR-UHFFFAOYSA-N
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Description

3-Amino-3-(pyrimidin-4-yl)propanamide is an organic compound with the molecular formula C7H10N4O. It features a pyrimidine ring substituted at the 4-position with an amino group and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyrimidin-4-yl)propanamide typically involves the reaction of pyrimidine derivatives with appropriate aminesThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(pyrimidin-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(pyrimidin-4-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-cyclopropyl-N-(pyrimidin-2-yl)propanamide
  • 3-Amino-3-(4-fluorophenyl)-N-(2-pyridinylmethyl)propanamide
  • Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

3-Amino-3-(pyrimidin-4-yl)propanamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-3-pyrimidin-4-ylpropanamide

InChI

InChI=1S/C7H10N4O/c8-5(3-7(9)12)6-1-2-10-4-11-6/h1-2,4-5H,3,8H2,(H2,9,12)

InChI Key

CWGZQIAZMMMKPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C(CC(=O)N)N

Origin of Product

United States

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